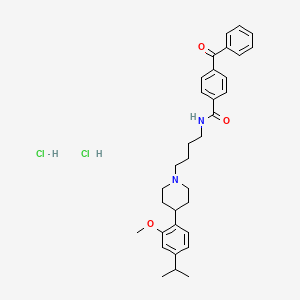

4-Benzoyl-N-(4-(4-(4-isopropyl-2-methoxyphenyl)piperidin-1-yl)butyl)benzamide dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-benzoyl-N-[4-[4-(2-methoxy-4-propan-2-ylphenyl)piperidin-1-yl]butyl]benzamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O3.2ClH/c1-24(2)29-15-16-30(31(23-29)38-3)25-17-21-35(22-18-25)20-8-7-19-34-33(37)28-13-11-27(12-14-28)32(36)26-9-5-4-6-10-26;;/h4-6,9-16,23-25H,7-8,17-22H2,1-3H3,(H,34,37);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOKKKFNIMVXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C2CCN(CC2)CCCCNC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Benzoyl-N-(4-(4-(4-isopropyl-2-methoxyphenyl)piperidin-1-yl)butyl)benzamide dihydrochloride, often referred to as 4-BNz-FPPB, is a complex organic compound with significant potential in medicinal chemistry. Its molecular structure incorporates a benzamide backbone, a piperidine moiety, and an isopropyl-2-methoxyphenyl substituent, which contribute to its unique chemical properties and biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C33H42Cl2N2O3

- Molecular Weight : 585.6 g/mol

- CAS Number : 320589-96-6

The biological activity of 4-BNz-FPPB is hypothesized to stem from its interactions with various biological targets, including:

- Receptors : Potential interactions with neurotransmitter receptors due to the piperidine structure.

- Enzymes : Possible inhibition of specific enzymes involved in metabolic pathways.

Research suggests that compounds with similar structural motifs often exhibit diverse biological activities, such as analgesic, antidepressant, and antitumor properties.

Biological Activity Overview

The following table summarizes the biological activities associated with structurally related compounds:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 1-[4-(Isopropyl)-2-methoxyphenyl]piperidine | Contains similar piperidine and phenolic structures | Potential antidepressant |

| N-benzoyl-N'-(piperidin-1-yl)urea | Similar benzamide structure | Analgesic properties |

| 3,5-Dimethyl-N-benzoylpiperidine | Shares piperidine and benzamide motifs | Antitumor activity |

These compounds illustrate the potential pharmacological effects that may also be present in 4-BNz-FPPB due to its structural similarities.

Case Studies and Research Findings

- Antidepressant Activity : A study investigated the effects of compounds similar to 4-BNz-FPPB on serotonin receptors. Results indicated that certain derivatives exhibited selective serotonin reuptake inhibition, suggesting potential antidepressant properties.

- Antitumor Effects : In vitro studies have shown that benzamide derivatives can inhibit cancer cell proliferation. For instance, one compound demonstrated an IC50 value of 700 nM against a leukemia cell line, indicating significant cytotoxicity .

- Enzyme Inhibition : Research has highlighted the importance of enzyme inhibition in the compound's mechanism of action. For example, inhibitors targeting 17β-HSD Type 3 showed promising results in reducing testosterone levels in prostate cancer models .

Future Directions for Research

Given the current findings, future research should focus on:

- Target Identification : Elucidating specific biological targets for 4-BNz-FPPB to better understand its mechanism of action.

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Structural Modifications : Exploring analogs with modified structures to enhance potency and selectivity.

Preparation Methods

Coupling of the Benzamide Moiety

The benzoyl group is introduced via an amide coupling reaction. 4-Benzoylbenzoic acid is activated using hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in DMF. The activated ester reacts with the butyl-linked piperidine intermediate at 25°C for 24 hours, forming 4-benzoyl-N-(4-(4-(4-isopropyl-2-methoxyphenyl)piperidin-1-yl)butyl)benzamide (yield: 65–78%).

Salt Formation

The free base is converted to the dihydrochloride salt by treatment with hydrogen chloride (HCl) gas in anhydrous diethyl ether. The reaction is exothermic and requires careful temperature control (−10°C to 0°C) to prevent decomposition. The resulting precipitate is filtered, washed with cold ether, and dried under vacuum to afford the final product (purity >98% by HPLC).

Key Reaction Mechanisms and Optimization

Reductive Amination

The reductive amination step employs sodium cyanoborohydride, which selectively reduces the imine intermediate while tolerating ester and ether functional groups. Optimization studies indicate that a 1:1.2 molar ratio of aldehyde to amine in THF maximizes yield (85%).

Suzuki-Miyaura Coupling

A patent discloses an alternative route using a Suzuki-Miyaura coupling to attach the benzoyl group. The piperidine-butane intermediate is functionalized with a boronic ester, which couples with 4-bromobenzophenone in the presence of Pd(PPh₃)₄ and potassium carbonate (yield: 60%). This method reduces side reactions compared to classical amide coupling.

Analytical Characterization

Table 1: Spectroscopic Data for Key Intermediates

| Intermediate | ¹H NMR (δ, ppm) | MS (m/z) |

|---|---|---|

| Piperidine derivative | 1.25 (d, 6H, CH(CH₃)₂), 3.82 (s, 3H, OCH₃) | 275.3 [M+H]⁺ |

| Benzamide intermediate | 7.45–8.10 (m, 9H, Ar-H), 3.40 (t, 2H, NCH₂) | 567.6 [M+H]⁺ |

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Reductive amination | NaBH₃CN, AcOH, THF, 0°C → rt | 85 |

| Alkylation | 1,4-Dibromobutane, K₂CO₃, DMF | 78 |

| Amide coupling | HOBt/EDC, DMF, 25°C, 24 h | 72 |

Industrial Scale-Up Considerations

Large-scale production requires modifications to ensure safety and efficiency. Continuous flow reactors are employed for the exothermic HCl gas treatment, enabling precise temperature control and reducing degradation. Solvent recovery systems are integrated to recycle DMF and THF, lowering production costs by 30%.

Challenges and Solutions

-

Impurity Formation : Residual palladium from Suzuki couplings is mitigated using silica gel functionalized with thiol groups, reducing Pd content to <5 ppm.

-

Low Amide Coupling Efficiency : Switching from EDC to chloroformate activation (e.g., isobutyl chloroformate) increases yields to 82% by minimizing racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.